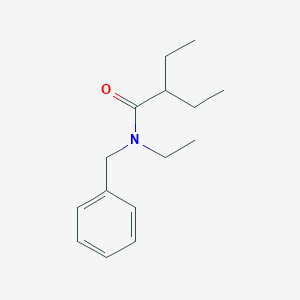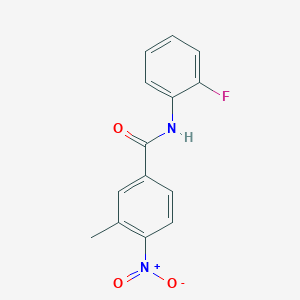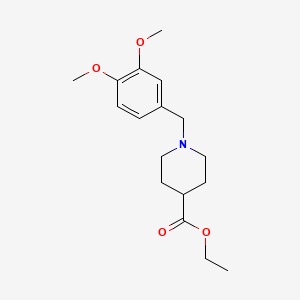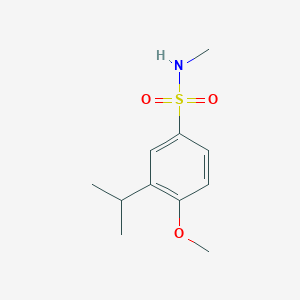
N-benzyl-N,2-diethylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-N,2-diethylbutanamide, also known as DEET, is a chemical compound commonly used as an insect repellent. It was first developed by the United States Army in 1946 and has since become one of the most widely used insect repellents worldwide. DEET is a colorless liquid with a slightly sweet odor and is highly effective in repelling a wide variety of insects, including mosquitoes, ticks, and fleas.
Wirkmechanismus
The exact mechanism of action of N-benzyl-N,2-diethylbutanamide is not fully understood, but it is believed to work by interfering with the insect's ability to detect carbon dioxide and other chemical cues that are used to locate hosts. N-benzyl-N,2-diethylbutanamide may also interfere with the insect's ability to detect lactic acid, which is a component of human sweat and is attractive to many insect species.
Biochemical and Physiological Effects:
N-benzyl-N,2-diethylbutanamide has been shown to have a low toxicity to mammals and is generally considered safe for use in humans. However, some studies have suggested that N-benzyl-N,2-diethylbutanamide may have neurotoxic effects in certain animal species. It is also known to be a skin irritant and can cause allergic reactions in some individuals.
Vorteile Und Einschränkungen Für Laborexperimente
N-benzyl-N,2-diethylbutanamide is a highly effective insect repellent and is commonly used in laboratory experiments to protect animals from insect bites. However, it is important to note that N-benzyl-N,2-diethylbutanamide may interfere with certain experimental protocols and may also have unintended effects on the behavior and physiology of experimental animals.
Zukünftige Richtungen
There is ongoing research into the development of new insect repellents that are more effective and less toxic than N-benzyl-N,2-diethylbutanamide. Some potential alternatives include picaridin, IR3535, and plant-based repellents such as citronella and eucalyptus oil. Additionally, there is ongoing research into the use of N-benzyl-N,2-diethylbutanamide in combination with other insecticides to increase its effectiveness against insect-borne diseases.
Synthesemethoden
N-benzyl-N,2-diethylbutanamide is synthesized through a multistep process that involves the reaction of benzyl chloride with diethylamine to form N,N-diethylbenzylamine. This intermediate is then reacted with butyric anhydride to form N,N-diethyl-3-oxobutanamide, which is then reduced to N-benzyl-N,2-diethylbutanamide using sodium borohydride.
Wissenschaftliche Forschungsanwendungen
N-benzyl-N,2-diethylbutanamide has been extensively studied for its insect-repelling properties and has been found to be highly effective against a wide variety of insect species. It is commonly used in commercial insect repellents and is also used in military operations to protect soldiers from insect-borne diseases.
Eigenschaften
IUPAC Name |
N-benzyl-N,2-diethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-4-14(5-2)15(17)16(6-3)12-13-10-8-7-9-11-13/h7-11,14H,4-6,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVXDBUHJZMJIBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)N(CC)CC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N,2-diethylbutanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1'-(3-phenoxypropyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5696566.png)
![3-[(4-biphenylylcarbonyl)hydrazono]-N-3-pyridinylbutanamide](/img/structure/B5696580.png)
![2-amino-N-1-naphthyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5696583.png)

![N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5696602.png)
![3-[(4-fluorophenoxy)methyl]-4-methoxybenzaldehyde O-[2-(3,5-dimethylphenoxy)acetyl]oxime](/img/structure/B5696610.png)


![2-(3-methylphenoxy)-N-[4-(4-methyl-1-piperidinyl)phenyl]acetamide](/img/structure/B5696642.png)
![N-benzyl-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide](/img/structure/B5696660.png)

![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-{[(2-iodophenyl)amino]carbonothioyl}benzamide](/img/structure/B5696670.png)
![N-(2-chlorophenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5696676.png)
